molecular formula C10H9Cl3N2O2 B11761650 ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate

Cat. No.: B11761650
M. Wt: 295.5 g/mol
InChI Key: HCOGYRKRLMDUHG-OQLLNIDSSA-N
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Description

Ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate is a chemical compound with the molecular formula C10H9Cl3N2O2 It is known for its unique structure, which includes a hydrazinylidene group attached to a dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 3,4-dichlorophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydrazinylidene group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .

Properties

Molecular Formula

C10H9Cl3N2O2

Molecular Weight

295.5 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-6-3-4-7(11)8(12)5-6/h3-5,14H,2H2,1H3/b15-9+

InChI Key

HCOGYRKRLMDUHG-OQLLNIDSSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC(=C(C=C1)Cl)Cl)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)Cl

Origin of Product

United States

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